molecular formula C14H9F3N2O B12884707 5-Phenyl-4-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine

5-Phenyl-4-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B12884707
M. Wt: 278.23 g/mol
InChI Key: LKAZFSPWARXBLW-UHFFFAOYSA-N
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Description

5-Phenyl-4-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring, with a phenyl group and a trifluoromethoxy group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-4-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by the introduction of the phenyl and trifluoromethoxy groups. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of a 2-aminopyridine derivative with an α,β-unsaturated carbonyl compound can lead to the formation of the pyrrolo[2,3-b]pyridine core .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-4-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the phenyl or trifluoromethoxy groups .

Scientific Research Applications

5-Phenyl-4-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism by which 5-Phenyl-4-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The trifluoromethoxy group, in particular, can enhance the compound’s stability and lipophilicity, allowing it to interact more effectively with hydrophobic regions of target molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo[2,3-b]pyridine derivatives with different substituents, such as:

Uniqueness

The presence of the trifluoromethoxy group in 5-Phenyl-4-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine distinguishes it from other similar compounds. This group imparts unique properties, such as increased stability and lipophilicity, which can enhance the compound’s performance in various applications .

Properties

Molecular Formula

C14H9F3N2O

Molecular Weight

278.23 g/mol

IUPAC Name

5-phenyl-4-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C14H9F3N2O/c15-14(16,17)20-12-10-6-7-18-13(10)19-8-11(12)9-4-2-1-3-5-9/h1-8H,(H,18,19)

InChI Key

LKAZFSPWARXBLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C3C(=C2OC(F)(F)F)C=CN3

Origin of Product

United States

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